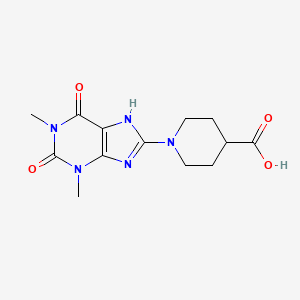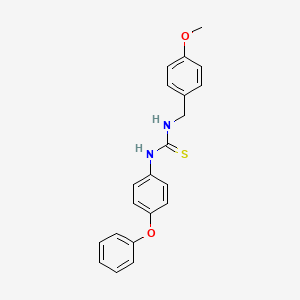
N-(1,1-dimethylpropyl)-2,2-dimethylpropanamide
描述
N-(1,1-dimethylpropyl)-2,2-dimethylpropanamide, also known as DMPA, is a chemical compound that has been widely used in scientific research. DMPA is a derivative of valproic acid, a medication that is commonly used to treat epilepsy, bipolar disorder, and migraine headaches. DMPA has been found to have several potential applications in the field of neuroscience and pharmacology, and its synthesis and mechanism of action have been extensively studied.
作用机制
The precise mechanism of action of N-(1,1-dimethylpropyl)-2,2-dimethylpropanamide is not fully understood, but it is believed to act on the gamma-aminobutyric acid (GABA) neurotransmitter system. GABA is an inhibitory neurotransmitter that is involved in the regulation of neuronal excitability. N-(1,1-dimethylpropyl)-2,2-dimethylpropanamide may enhance the activity of GABA by increasing the release of GABA from neurons or by enhancing the binding of GABA to its receptors.
Biochemical and Physiological Effects
N-(1,1-dimethylpropyl)-2,2-dimethylpropanamide has been shown to have several biochemical and physiological effects in animal models. Studies have shown that N-(1,1-dimethylpropyl)-2,2-dimethylpropanamide can increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and a decrease in the frequency and severity of seizures.
N-(1,1-dimethylpropyl)-2,2-dimethylpropanamide has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models. In addition, N-(1,1-dimethylpropyl)-2,2-dimethylpropanamide has been shown to have antidepressant effects, increasing the levels of serotonin and norepinephrine in the brain.
实验室实验的优点和局限性
N-(1,1-dimethylpropyl)-2,2-dimethylpropanamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized, and its mechanism of action is well understood. N-(1,1-dimethylpropyl)-2,2-dimethylpropanamide has also been shown to have a low toxicity profile, making it a safe compound to use in animal models.
However, there are also limitations to the use of N-(1,1-dimethylpropyl)-2,2-dimethylpropanamide in lab experiments. Its effects may vary depending on the animal model used, and its potential therapeutic applications in humans are not yet fully understood.
未来方向
There are several potential future directions for research on N-(1,1-dimethylpropyl)-2,2-dimethylpropanamide. One area of research could focus on the potential use of N-(1,1-dimethylpropyl)-2,2-dimethylpropanamide as a treatment for other neurological disorders, such as Parkinson's disease or Alzheimer's disease. Another area of research could focus on the development of new compounds that are based on the structure of N-(1,1-dimethylpropyl)-2,2-dimethylpropanamide, with the aim of developing more potent and selective compounds for therapeutic use.
In conclusion, N-(1,1-dimethylpropyl)-2,2-dimethylpropanamide is a promising compound that has potential therapeutic applications in the field of neuroscience and pharmacology. Its synthesis and mechanism of action have been extensively studied, and its low toxicity profile makes it a safe compound to use in animal models. Further research is needed to fully understand its potential therapeutic applications and to develop new compounds based on its structure.
科学研究应用
N-(1,1-dimethylpropyl)-2,2-dimethylpropanamide has been used extensively in scientific research to study its potential therapeutic applications. One area of research has focused on the use of N-(1,1-dimethylpropyl)-2,2-dimethylpropanamide as a potential treatment for epilepsy. Studies have shown that N-(1,1-dimethylpropyl)-2,2-dimethylpropanamide has anticonvulsant properties and can reduce the frequency and severity of seizures in animal models.
Another area of research has focused on the potential use of N-(1,1-dimethylpropyl)-2,2-dimethylpropanamide as a treatment for bipolar disorder. Studies have shown that N-(1,1-dimethylpropyl)-2,2-dimethylpropanamide can regulate mood and behavior in animal models, and may have potential as a novel treatment for this disorder.
属性
IUPAC Name |
2,2-dimethyl-N-(2-methylbutan-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-7-10(5,6)11-8(12)9(2,3)4/h7H2,1-6H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPXELVYKMOYHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101246529 | |
| Record name | N-(1,1-Dimethylpropyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101246529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(2-methylbutan-2-yl)propanamide | |
CAS RN |
5039-80-5 | |
| Record name | N-(1,1-Dimethylpropyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5039-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1,1-Dimethylpropyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101246529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-[(3,5-dimethylphenyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3745727.png)
![N-{2-[(2,2-dimethylpropanoyl)amino]benzoyl}-beta-alanine](/img/structure/B3745745.png)
![ethyl 2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3745749.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-(2-fluorobenzyl)glycinamide](/img/structure/B3745758.png)


![6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B3745786.png)
![N-(3-chlorophenyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B3745791.png)
![N-(3,4-dimethylphenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B3745797.png)

![N-[3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3745813.png)
![N-[3-({[(2-iodobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3745819.png)